Cas no 2171982-80-0 (2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid)

2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid structure
2171982-80-0 structure
商品名:2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid
CAS番号:2171982-80-0
MF:C32H34N2O5
メガワット:526.622768878937
CID:5966842
PubChem ID:165804640

2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid
    • 2171982-80-0
    • EN300-1554810
    • 2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
    • インチ: 1S/C32H34N2O5/c35-30(36)20-34(19-22-9-2-1-3-10-22)31(37)24-12-8-11-23(17-24)18-33-32(38)39-21-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-7,9-10,13-16,23-24,29H,8,11-12,17-21H2,(H,33,38)(H,35,36)
    • InChIKey: ZDSGWXPXSRBFLP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)N(CC(=O)O)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 526.24677219g/mol
  • どういたいしつりょう: 526.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 39
  • 回転可能化学結合数: 10
  • 複雑さ: 820
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 95.9Ų

2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1554810-0.25g
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
2171982-80-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1554810-5.0g
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
2171982-80-0
5g
$9769.0 2023-06-05
Enamine
EN300-1554810-0.05g
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
2171982-80-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1554810-0.5g
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
2171982-80-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1554810-500mg
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
2171982-80-0
500mg
$3233.0 2023-09-25
Enamine
EN300-1554810-5000mg
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
2171982-80-0
5000mg
$9769.0 2023-09-25
Enamine
EN300-1554810-10000mg
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
2171982-80-0
10000mg
$14487.0 2023-09-25
Enamine
EN300-1554810-100mg
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
2171982-80-0
100mg
$2963.0 2023-09-25
Enamine
EN300-1554810-250mg
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
2171982-80-0
250mg
$3099.0 2023-09-25
Enamine
EN300-1554810-1000mg
2-(N-benzyl-1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)acetic acid
2171982-80-0
1000mg
$3368.0 2023-09-25

2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid 関連文献

2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acidに関する追加情報

Comprehensive Analysis of 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid (CAS No. 2171982-80-0)

In the rapidly evolving field of organic chemistry and pharmaceutical research, 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid (CAS No. 2171982-80-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to in abbreviated forms by researchers, belongs to a class of Fmoc-protected amino acid derivatives, which are pivotal in peptide synthesis and drug development. Its intricate molecular architecture, featuring a cyclohexyl backbone and benzyl and Fmoc protecting groups, makes it a versatile intermediate in modern synthetic chemistry.

The growing interest in CAS 2171982-80-0 aligns with the broader trends in bioconjugation and targeted drug delivery systems. Researchers are increasingly exploring how such compounds can enhance the stability and bioavailability of therapeutic peptides. A frequent query in academic forums and search engines revolves around "how Fmoc-protected compounds improve peptide yield" or "role of cyclohexyl groups in drug design." These questions underscore the compound's relevance in addressing challenges like enzymatic degradation and cellular uptake efficiency.

From a synthetic perspective, 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid exemplifies the convergence of solid-phase peptide synthesis (SPPS) and medicinal chemistry. The Fmoc group serves as a temporary protector for the amine functionality, allowing selective deprotection under mild conditions—a feature highly valued in combinatorial chemistry. Recent publications highlight its utility in constructing peptide-based vaccines and GPCR-targeting ligands, areas dominating current biomedical research.

Another hotspot for CAS 2171982-80-0 lies in its potential for structure-activity relationship (SAR) studies. The benzyl moiety introduces lipophilicity, which can be tailored to modulate membrane permeability—a critical factor in CNS drug development. Meanwhile, the acetic acid terminus offers a handle for further functionalization, enabling linkage to fluorescent probes or nanoparticles. Such applications resonate with trending searches like "custom peptide modifications for imaging" and "hybrid small molecule-peptide therapeutics."

Quality control and analytical characterization of this compound are equally vital. Advanced techniques such as HPLC-MS and NMR spectroscopy are routinely employed to verify its purity and confirm the integrity of the Fmoc-cyclohexyl core. Suppliers and contract research organizations (CROs) often emphasize batch-to-batch consistency, responding to industry demands for reliable building blocks in drug discovery pipelines.

In conclusion, 2-(N-benzyl-1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)acetic acid represents a sophisticated tool in the chemist's arsenal. Its multifaceted roles—from enabling high-throughput peptide libraries to facilitating precision medicine approaches—position it at the forefront of interdisciplinary research. As the scientific community continues to unravel its full potential, this compound will likely remain a subject of intense study and innovation.

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